2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amino group, and a tert-butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the tert-Butyl-Substituted Phenyl Group: This step involves the use of tert-butyl-substituted phenyl hydrazine or similar reagents to introduce the phenyl group onto the triazole ring.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and thioacetamide groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: An aryl-phenylketone with similar functional groups.
Uniqueness
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is unique due to its specific combination of a triazole ring, amino group, and tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H19N5OS |
---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)10-6-4-9(5-7-10)12-17-18-13(19(12)16)21-8-11(15)20/h4-7H,8,16H2,1-3H3,(H2,15,20) |
InChI Key |
JHTDUCPQFGIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.